molecular formula C18H19ClN2O B10974941 [4-(4-Chlorophenyl)piperazin-1-yl](2-methylphenyl)methanone

[4-(4-Chlorophenyl)piperazin-1-yl](2-methylphenyl)methanone

Cat. No.: B10974941
M. Wt: 314.8 g/mol
InChI Key: YCNLZIPALHZLOV-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . The reaction conditions often involve the use of basic conditions and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production methods for piperazine derivatives, including 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE, often involve large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential pharmacological activities. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Medicine: In medicine, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic applications. It is explored as a candidate for the development of new drugs targeting various diseases, including neurological disorders and infections .

Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of neurotransmitter levels .

Comparison with Similar Compounds

  • (4-Chlorophenyl)(2-pyridinyl)methanone
  • (2-Chlorophenyl)[4-(4-chlorophenyl)piperazino]methanone

Comparison: Compared to other similar compounds, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C18H19ClN2O/c1-14-4-2-3-5-17(14)18(22)21-12-10-20(11-13-21)16-8-6-15(19)7-9-16/h2-9H,10-13H2,1H3

InChI Key

YCNLZIPALHZLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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